2-Buten-1-ol, 4-ethoxy-

Organic Synthesis Building Block Data Scarcity

2-Buten-1-ol, 4-ethoxy- (CAS 123093-78-7, IUPAC: 4-ethoxybut-2-en-1-ol) is a C6 unsaturated ether-alcohol with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. It is typically supplied as a mixture of cis and trans isomers, with a calculated boiling point of 178.4°C and a topological polar surface area (TPSA) of 29.5 Ų.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 123093-78-7
Cat. No. B055008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Buten-1-ol, 4-ethoxy-
CAS123093-78-7
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCOCC=CCO
InChIInChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h3-4,7H,2,5-6H2,1H3
InChIKeyFEUWIOKZZIUKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Buten-1-ol, 4-ethoxy- (CAS 123093-78-7): A Versatile C6 Building Block for Advanced Organic Synthesis


2-Buten-1-ol, 4-ethoxy- (CAS 123093-78-7, IUPAC: 4-ethoxybut-2-en-1-ol) is a C6 unsaturated ether-alcohol with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is typically supplied as a mixture of cis and trans isomers, with a calculated boiling point of 178.4°C and a topological polar surface area (TPSA) of 29.5 Ų [1]. Its bifunctional structure, containing both an allylic alcohol and a vinyl ether moiety, makes it a useful intermediate in organic synthesis.

Bifunctional motif Allylic alcohol and vinyl ether in a single C6 building block
Isomer composition Supplied as cis/trans mixture; plan for isomer distribution
Ethoxy positioning 4-ethoxy substitution creates unique electronic and steric environment

2-Buten-1-ol, 4-ethoxy- (CAS 123093-78-7): Why Substituting In-Class Analogs Can Compromise Reaction Outcomes


4-Ethoxy-2-buten-1-ol cannot be freely substituted with other similar C6 unsaturated alcohols or ethers, such as its positional isomer 2-ethoxy-3-buten-1-ol (CAS 34684-08-7) or crotyl alcohol (2-buten-1-ol, CAS 504-61-0). The specific position of the ethoxy group on the 4-carbon adjacent to the double bond creates a unique electronic and steric environment that dictates its reactivity as a nucleophile and its behavior in subsequent transformations like Claisen rearrangements or electrophilic additions . Substituting with a different isomer or a compound lacking the ethoxy group could lead to divergent reaction pathways, altered regioselectivity, or lower yields, ultimately compromising the integrity of a synthetic route or the performance of a derived material.

Positional isomer shift 2-ethoxy-3-buten-1-ol may alter regioselectivity and nucleophilic behavior, deviating from expected reaction paths
Ethoxy-group absence Crotyl alcohol lacks the vinyl ether character; reactivity in Claisen rearrangements or electrophilic additions may not transfer directly

2-Buten-1-ol, 4-ethoxy- (CAS 123093-78-7): Quantitative Evidence for Performance-Driven Procurement Decisions


2-Buten-1-ol, 4-ethoxy- (CAS 123093-78-7) Limited Comparative Data: An Assessment of Current Evidence

A comprehensive search of primary research papers, patents, and authoritative databases reveals a significant lack of publicly available quantitative, comparative data for 2-Buten-1-ol, 4-ethoxy- (CAS 123093-78-7). No head-to-head comparisons with structural analogs (e.g., 2-ethoxy-3-buten-1-ol, crotyl alcohol) regarding reactivity, yield, selectivity, or physical properties were identified. The available information is limited to basic chemical identifiers and computed properties from vendor sites . Consequently, a rigorous, data-driven differentiation based on performance metrics is not currently feasible.

Comparative data availability
Data to verify
No head-to-head comparisons found against structural analogs
Selection must rely on structural fit, not comparative performance metrics
Verify fit-for-purpose in your specific synthetic plan
Organic Synthesis Building Block Data Scarcity

2-Buten-1-ol, 4-ethoxy- (CAS 123093-78-7): Recommended Application Scenarios Based on Chemical Structure


Use as a Bifunctional Building Block in Target-Oriented Synthesis

4-Ethoxy-2-buten-1-ol is best suited for research applications where its specific dual functionality (allylic alcohol and vinyl ether) is required for a planned synthetic transformation. This could include serving as a precursor for the synthesis of complex natural products, heterocycles, or other fine chemicals where the 4-ethoxy-2-buten-1-yl fragment is a necessary component of the target molecule's architecture. Its procurement is justified when the specific connectivity it offers is essential and cannot be easily replicated by a simpler or more readily available analog.

Investigating Structure-Activity Relationships (SAR) in Medicinal Chemistry

In medicinal chemistry programs, 4-ethoxy-2-buten-1-ol can be a valuable tool for exploring the SAR of lead compounds. By incorporating this specific fragment into a larger molecule, researchers can systematically probe the effects of the ethoxy group and the unsaturated backbone on biological activity, metabolic stability, or physicochemical properties like lipophilicity (calculated LogP is 0.1 [1]). Its use is strategic when the goal is to map the chemical space around a core scaffold, rather than to achieve a known, optimized outcome.

Process Development and Methodological Studies

The compound can serve as a model substrate for developing new synthetic methodologies, such as novel allylic substitution, oxidation, or cyclization reactions. Its use in this context allows researchers to study the reactivity of a moderately functionalized, unsaturated ether-alcohol and to benchmark new catalysts or reagents. The primary value lies in its utility as a probe for reaction discovery and optimization, rather than as a final product.

Application
Selection Property
Validation Focus
Target-oriented synthesis
Bifunctional allylic alcohol/vinyl ether fragment
Required connectivity cannot be replicated by simpler analogs
Medicinal chemistry SAR
Ethoxy-substituted unsaturated backbone
Probe effects on biological activity and physicochemical properties
Methodology development
Moderately functionalized ether-alcohol model substrate
Benchmark new catalysts or reagents for allylic transformations

Technical Documentation Hub

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33 linked technical documents
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